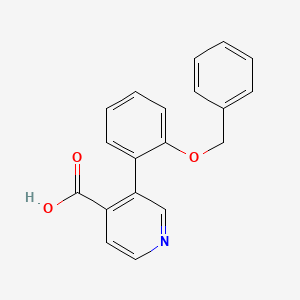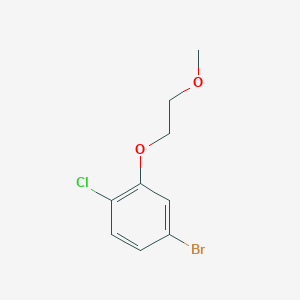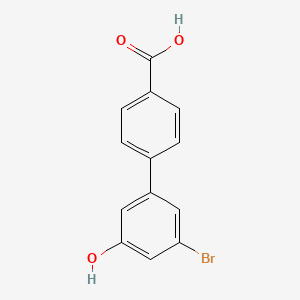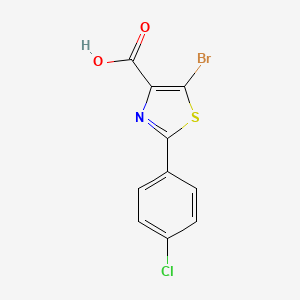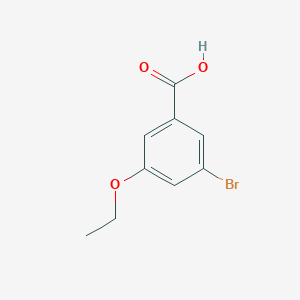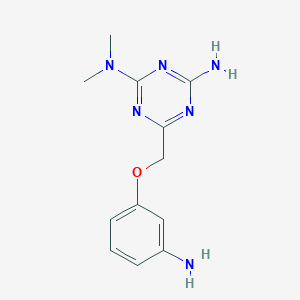
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
The compound “6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains an aminophenoxymethyl group attached to a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The triazine ring also has two dimethylamine groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is aromatic, would contribute to the compound’s stability. The aminophenoxymethyl and dimethylamine groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amino groups could potentially participate in reactions such as acylation or alkylation. The phenol group could undergo reactions such as oxidation or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polarities of its functional groups. Its melting and boiling points would depend on factors such as the strength of intermolecular forces .Scientific Research Applications
Synthesis and Polymer Applications
Triazine derivatives have been used in the synthesis of new polyamides with remarkable properties. For example, a study by Liaw et al. (1999) focused on synthesizing new polyamides based on bis[4-(4-aminophenoxy)phenyl]diphenylmethane, demonstrating moderate to high inherent viscosities and excellent solubility in various organic solvents. These polyamides exhibit high tensile strength and thermal stability, making them suitable for advanced material applications (Liaw, Liaw, & Yang, 1999).
Sensing Applications
A study by Das and Mandal (2018) highlighted the development of fluorescent probes based on triazine derivatives for the detection of nitroaromatic compounds in water. These probes were characterized by their selectivity and ultrafast sensing capabilities, with applications in environmental monitoring and safety (Das & Mandal, 2018).
Material Science
In material science, triazine-based compounds have been utilized in the creation of novel nanofiltration membranes with improved water flux and dye treatment capabilities. Liu et al. (2012) synthesized sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes, showing enhanced hydrophilicity and effective dye rejection (Liu et al., 2012).
Organic Synthesis and Potential Anti-Tumor Agents
Badrey and Gomha (2012) explored the synthesis of novel triazines and triazepines through the interaction with various reagents, aiming to produce compounds with potential anti-tumor activities. This study illustrates the versatility of triazine derivatives in medicinal chemistry (Badrey & Gomha, 2012).
Environmental Applications
Cook and Hütter (1982) investigated bacteria that could utilize s-triazine herbicides as a sole sulfur source for growth. This research provides insights into the biodegradation and environmental impact of triazine compounds (Cook & Hütter, 1982).
properties
IUPAC Name |
6-[(3-aminophenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-18(2)12-16-10(15-11(14)17-12)7-19-9-5-3-4-8(13)6-9/h3-6H,7,13H2,1-2H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHSDXUIANPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



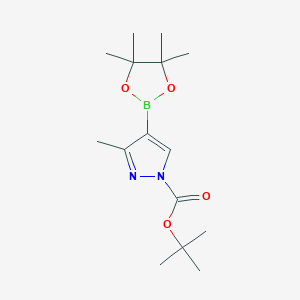
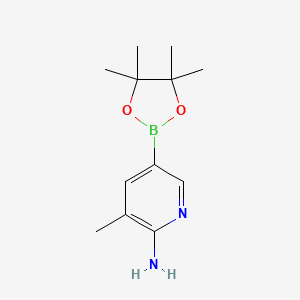
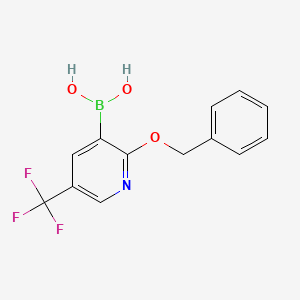

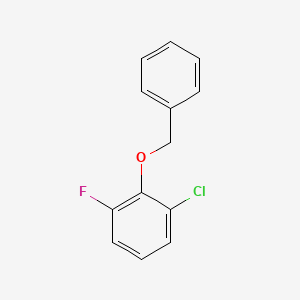
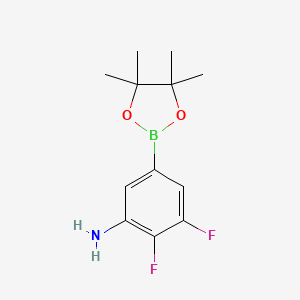
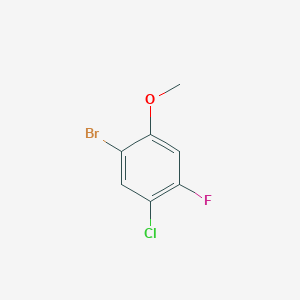
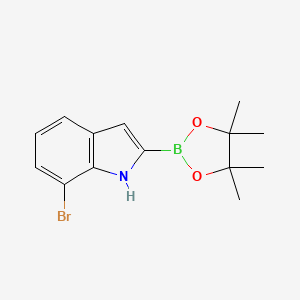
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)
